(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate
Description
(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a diphenylpropanoate moiety
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-27-20-14-12-19(13-15-20)23(24)25-28-22(26)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUZWDOOMOSOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form a Schiff base, followed by the addition of 3,3-diphenylpropanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with stringent quality control measures in place to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure. It can serve as a model compound for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be investigated for its therapeutic properties and used in drug development.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
(Z)-[Amino(4-methoxyphenyl)methylidene]amino 3,3-diphenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and diphenylpropanoate moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
